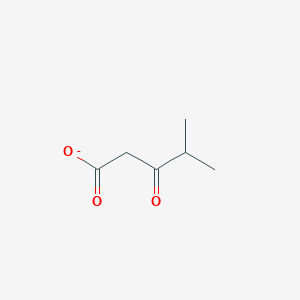![molecular formula C16H22N6O2 B1262357 2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(3-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
The compound demonstrates potential in molecular and crystal structure analysis. For instance, Dolzhenko et al. (2011) studied the molecular and crystal structure of a related triazine compound, highlighting its unique crystalline properties and potential for molecular structure investigations (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) on related pyridine derivatives indicates the possibility of synthesizing compounds with antimicrobial properties, suggesting potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes and Pseudopeptidic Structures
Sañudo et al. (2006) explored the synthesis of triazinyl alaninamides, a new class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and structures for triazine-based compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Potential as Dihydrofolate Reductase Inhibitors
The work of Mackenzie and Stevens (1972) on triazines with a potential role as irreversible dihydrofolate reductase inhibitors hints at the therapeutic applications in cancer treatment or as antimicrobial agents (Mackenzie & Stevens, 1972).
Charge Transfer Complex Studies
Al-Attas et al. (2009) examined the formation of charge transfer complexes between triazine derivatives and chloranilic acid, which could be significant in the development of novel materials and sensors (Al-Attas, Habeeb, & Al-Raimi, 2009).
Research by Stevens, Chui, and Castro (1993) on introducing functional groups into sterically-hindered positions in triazines can contribute to the field of organic synthesis, particularly in developing complex molecular structures (Stevens, Chui, & Castro, 1993).
Propriétés
Nom du produit |
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Formule moléculaire |
C16H22N6O2 |
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
2-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-6-4-5-12(11-13)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21) |
Clé InChI |
ZWMFEPYFXMGRTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
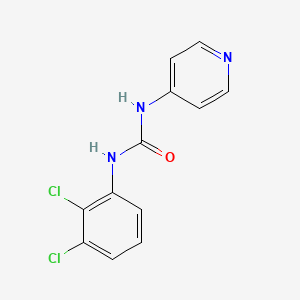
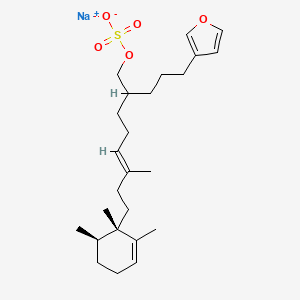
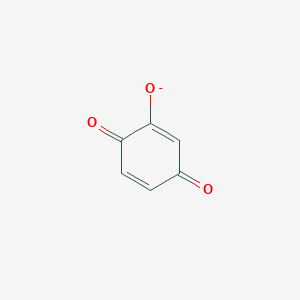
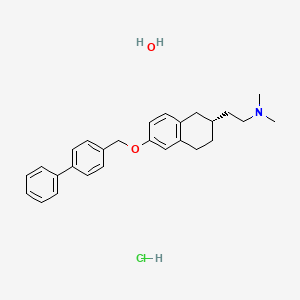
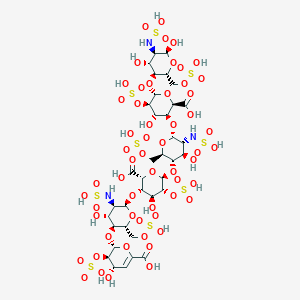
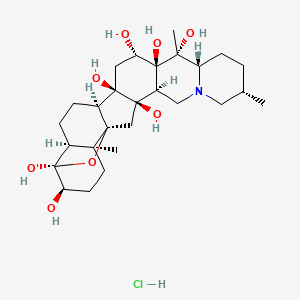
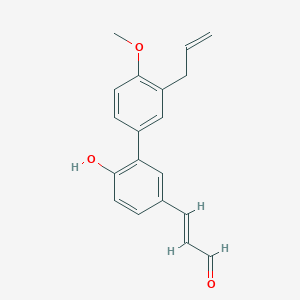
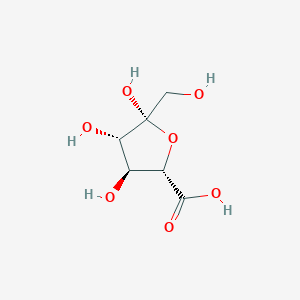
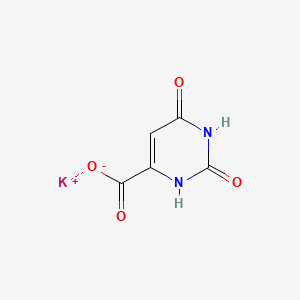
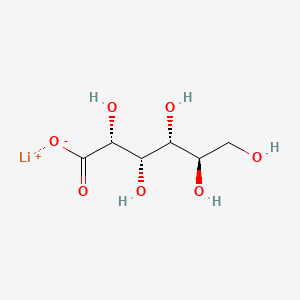
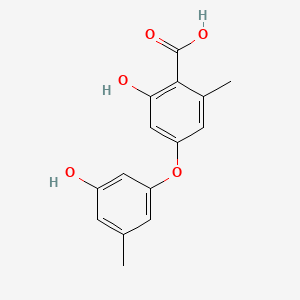
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)
